tert-Butyl(3-fluorophenoxy)dimethylsilane
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Overview
Description
“tert-Butyl(3-fluorophenoxy)dimethylsilane” is a chemical compound with the CAS Number: 114635-97-1 . It has a molecular weight of 226.37 . This compound is used in diverse scientific research due to its exceptional properties and potential applications.
Molecular Structure Analysis
The molecular structure of “tert-Butyl(3-fluorophenoxy)dimethylsilane” is represented by the linear formula: C12H19FOSi . The InChI code for this compound is 1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 .Physical And Chemical Properties Analysis
“tert-Butyl(3-fluorophenoxy)dimethylsilane” is a compound with a molecular weight of 226.37 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Gas Sensors and Chemosensitive Materials
One study delved into the properties of polysiloxanes containing phenolic and fluorophenolic functional groups, designed for use as chemosensitive coatings for acoustoelectronic sensors. The research highlighted the solvation properties of these materials, identifying the dominant intermolecular interaction as the formation of acidic hydrogen bonds, especially pronounced in the material with fluorine-activated hydroxyl groups. This material exhibited high affinity and selectivity to hydrogen bond bases, retaining its properties even at elevated temperatures, making it particularly interesting for sensor applications (Grabka, Jasek, & Witkiewicz, 2021).
Antioxidants and Polymerization Inhibitors
Another research area explored the thermodynamic and kinetic investigation of bisphenol antioxidants, providing insights into their reactivity and efficiency as antioxidants and polymerization inhibitors. This study contributes to understanding the potential of tert-Butyl(3-fluorophenoxy)dimethylsilane derivatives in stabilizing polymers and preventing undesired reactions (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).
Synthetic Chemistry
In synthetic chemistry, the transformation of 4-tert-Butylphenols into 4-fluorophenols using oxidative conditions and fluoride sources has been investigated, showcasing the method's efficacy in providing fluorophenols under mild and safe conditions. This research underlines the synthetic utility of tert-Butyl(3-fluorophenoxy)dimethylsilane in generating fluorinated aromatic compounds, which are valuable in various chemical syntheses (Bienvenu et al., 2002).
Material Science
Research into new fluorene-based poly(aryl ether) containing pendant tert-butyl groups for low dielectric materials has shown the potential of tert-Butyl(3-fluorophenoxy)dimethylsilane derivatives in producing materials with high thermal stability and low dielectric constants. These properties are crucial for applications in electronics, where materials with low dielectric constants are needed (Wang, Xu, Li, Chen, & Zhao, 2014).
Ligands and Complexation Studies
The synthesis and characterization of new tridentate ligands based on tert-butylated phenols underline the role of tert-Butyl(3-fluorophenoxy)dimethylsilane derivatives in forming sterically hindered compounds. These ligands have been used to study complexation behaviors, highlighting their potential in the development of new materials and catalysts (Lazareva & Zelbst, 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl-(3-fluorophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBXSGLKNXUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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